![molecular formula C12H21NO4 B1381934 tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 1779396-21-2](/img/structure/B1381934.png)
tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
概要
説明
“tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate” is a chemical compound . It is offered by several scientific research suppliers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringOC(CCO1)C21CN(C(OC(C)(C)C)=O)C2 . The empirical formula is C11H19NO4 and the molecular weight is 229.27 . Physical And Chemical Properties Analysis
This compound is in liquid form and should be stored at temperatures between 2-8°C . Other physical and chemical properties like melting point, boiling point, density, etc. are not specified in the available resources .科学的研究の応用
Synthesis and Structural Analysis
Synthesis Routes and Reactions : The compound tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate and its derivatives have been synthesized through various pathways, including reactions with N,N-dimethylformamide dimethyl acetal, demonstrating versatility in chemical reactions and potential for creating diverse biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Molecular Structure and Analysis : Detailed molecular structural analysis of related compounds has been performed using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis. This provides insights into the bicyclo[2.2.2]octane structure of these compounds, which includes lactone and piperidine groups (Moriguchi et al., 2014).
Chemical Space Exploration
- Derivative Synthesis for Chemical Space Exploration : Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and related intermediates has been conducted to explore chemical spaces complementary to piperidine ring systems. This research represents an exploration of novel compounds and their potential applications (Meyers et al., 2009).
Stereochemistry and Conformational Studies
Stereochemistry and Conformational Analysis : Conformational and stereochemical studies of similar compounds, like 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one, have been carried out. This research aids in understanding the spatial arrangement of atoms and the implications for biological activity (Jakubowska et al., 2013).
Enantiomer Analysis : Research into the crystal structures of enantiomers of natural amino acids with a D configuration, which are not naturally encoded but can be chemically synthesized, has been conducted. This is crucial for understanding the biological implications of each enantiomer (Żesławska et al., 2017).
Applications in Organic Synthesis
- Organic Synthesis Applications : The compound and its derivatives have been utilized in organic synthesis, including the synthesis of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which serves as a convenient entry point for novel compounds (Meyers et al., 2009). Additionally, the synthesis of piperidine derivatives fused to a tetrahydrofuran ring using tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate demonstrates the compound's role in creating complex molecular structures (Moskalenko & Boev, 2014).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral, indicating it may be toxic if swallowed . The safety pictogram GHS06 (Skull and Crossbones) is associated with it, indicating it can be fatal or toxic if swallowed . The precautionary statements P301 + P310 suggest that if swallowed, one should immediately call a poison center or doctor .
作用機序
Target of Action
The primary targets of “tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate” are currently unknown. This compound is a spirocyclic building block , which suggests it could be used to synthesize a variety of complex molecules, potentially interacting with various biological targets.
Mode of Action
The exact mode of action of “tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3As a building block, its mode of action would largely depend on the final compound it is used to synthesize .
Biochemical Pathways
The biochemical pathways affected by “tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3The compound’s role as a building block suggests it could be involved in a wide range of biochemical pathways, depending on the final compound it is used to create .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3As a building block, its pharmacokinetic properties would be significantly altered upon incorporation into a larger, more complex molecule .
Result of Action
The molecular and cellular effects of “tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3As a building block, its effects would be determined by the final compound it is used to synthesize .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3Factors such as temperature, pH, and the presence of other molecules could potentially affect its stability and reactivity .
生化学分析
Biochemical Properties
Tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either activation or inhibition of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can alter the expression of genes related to oxidative stress response, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, this compound can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, it can modulate gene expression by interacting with transcription factors or epigenetic regulators .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and safety. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods, but it may degrade when exposed to extreme pH or temperature. Long-term exposure to this compound has been associated with changes in cellular function, such as altered metabolic activity and increased oxidative stress .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antioxidant activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau beyond a certain dosage, and further increases in dosage lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and esterases, which facilitate its biotransformation into various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Additionally, the compound can alter metabolic flux and metabolite levels, impacting cellular energy balance and redox status .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells. Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects. For instance, mitochondrial localization may enhance its role in modulating oxidative stress and energy metabolism .
特性
IUPAC Name |
tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)6-9(14)4-5-16-12/h9,14H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARFMSGANKPOFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


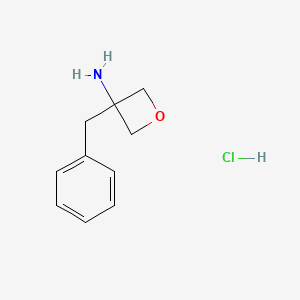
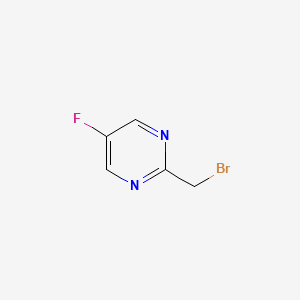

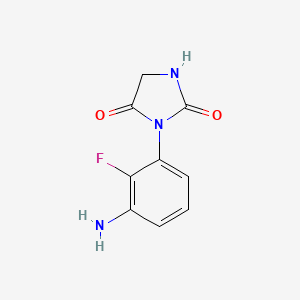
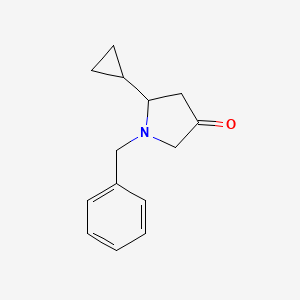
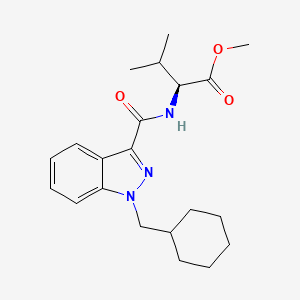

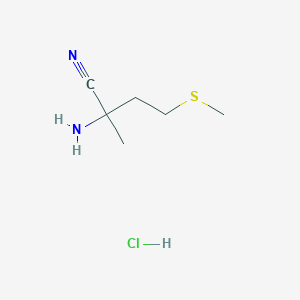
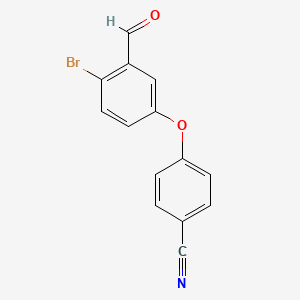
![Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate](/img/structure/B1381865.png)
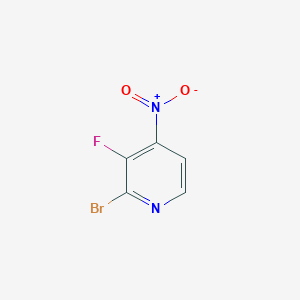
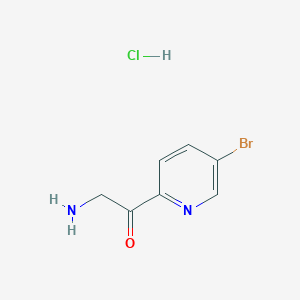
![tert-Butyl 2,4-dioxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1381873.png)
![tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1381874.png)
